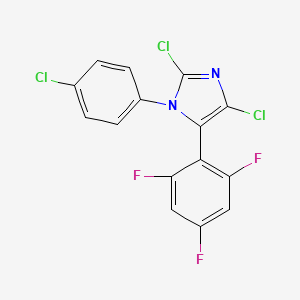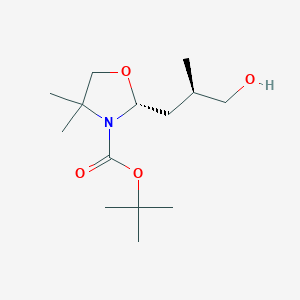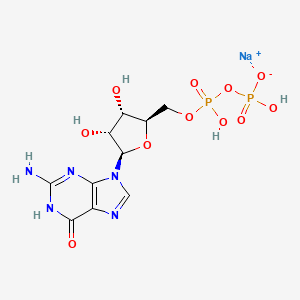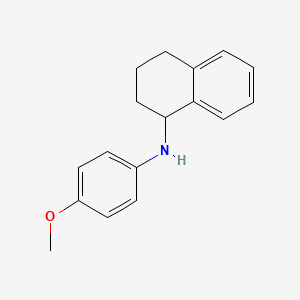
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is a complex organic compound with a structure that includes multiple pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and pH levels to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the pyridine rings is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines .
Aplicaciones Científicas De Investigación
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism by which N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N1-(Pyridin-4-yl)ethane-1,2-diamine
- N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is unique due to its multiple pyridine rings and the specific arrangement of these rings within the molecule. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C24H33N7 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
N-(pyridin-4-ylmethyl)-N',N'-bis[2-(pyridin-4-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H33N7/c1-7-25-8-2-22(1)19-28-13-16-31(17-14-29-20-23-3-9-26-10-4-23)18-15-30-21-24-5-11-27-12-6-24/h1-12,28-30H,13-21H2 |
Clave InChI |
FYXDBYNJRCSDTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CNCCN(CCNCC2=CC=NC=C2)CCNCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


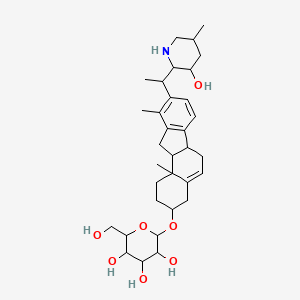


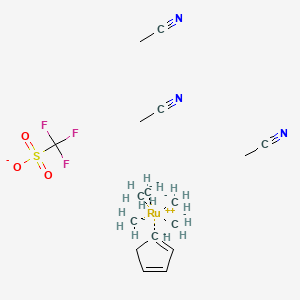
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)

